

HPLC method for the quantification of 2-Amino-5-ethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-ethylphenol

Cat. No.: B070056

[Get Quote](#)

An Application Note for the Quantification of **2-Amino-5-ethylphenol** via High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of **2-Amino-5-ethylphenol**. This compound is a key intermediate and component in various industrial applications, including the formulation of oxidative hair dyes.^{[1][2]} The accurate determination of its concentration is critical for ensuring product quality, safety, and regulatory compliance. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) guidelines.^{[3][4][5]} This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for **2-Amino-5-ethylphenol**.

Introduction and Scientific Rationale

2-Amino-5-ethylphenol (CAS No: 182499-90-7) is an aromatic amine derivative whose quantification is essential for process monitoring, stability testing, and final product release.^[6] The selection of an appropriate analytical technique is paramount. HPLC is the method of choice for non-volatile and thermally labile compounds like aromatic amines, offering superior resolution and sensitivity compared to techniques like gas chromatography which may require time-consuming derivatization.^[7]

Methodology Rationale:

The physicochemical properties of **2-Amino-5-ethylphenol** guide the development of this HPLC method.

- Reverse-Phase Chromatography: With a calculated LogP of approximately 1.7-1.96, **2-Amino-5-ethylphenol** exhibits moderate hydrophobicity, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[6][8] This is the most common and versatile mode of HPLC.[9]
- Mobile Phase Selection: The molecule contains both a basic amino group and an acidic phenolic hydroxyl group. To ensure consistent interaction with the stationary phase and to achieve a sharp, symmetrical peak, it is crucial to control the ionization state of the analyte. By acidifying the mobile phase with 0.1% formic acid, the amino group is protonated, preventing peak tailing that can occur from interactions with residual silanols on the column packing.
- UV Detection: Aromatic compounds like phenols exhibit strong ultraviolet (UV) absorbance. Based on structurally similar compounds such as 2-aminophenol, a detection wavelength in the range of 270-280 nm is expected to provide excellent sensitivity.[10] A Diode Array Detector (DAD) is recommended to allow for the confirmation of peak purity and selection of the optimal detection wavelength.

Experimental Protocol

Equipment and Reagents

- HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
- Data Acquisition Software: Empower 3, Chemstation, or equivalent.
- Analytical Column: Octadecylsilyl (C18) column, 4.6 mm x 150 mm, 5 μ m particle size.
- Reagents:
 - **2-Amino-5-ethylphenol** reference standard (\geq 98% purity).[8]

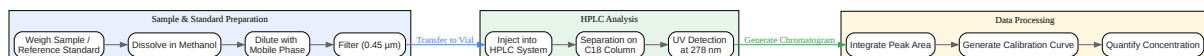
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (ACS grade).
- Deionized water (18.2 MΩ·cm).
- Labware: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE).

Chromatographic Conditions

The developed method parameters are summarized in the table below.

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Isocratic: 70% A / 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	DAD, Wavelength: 278 nm
Run Time	10 minutes

Preparation of Solutions


- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **2-Amino-5-ethylphenol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (70:30 Water/Acetonitrile with 0.1% Formic Acid) to achieve

concentrations for the linearity curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

- Sample Preparation:
 - Accurately weigh a portion of the sample matrix expected to contain **2-Amino-5-ethylphenol**.
 - Dissolve the sample in a known volume of methanol, using sonication if necessary to ensure complete dissolution.
 - Perform a further dilution with the mobile phase to bring the theoretical concentration of the analyte within the calibration range.
 - Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[11]

Analysis Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **2-Amino-5-ethylphenol**.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]

System Suitability

Before initiating any validation experiments, the system suitability was confirmed by making five replicate injections of a 25 µg/mL standard solution.

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N > 2000$
%RSD of Peak Area	$\leq 2.0\%$
%RSD of Retention Time	$\leq 1.0\%$

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of **2-Amino-5-ethylphenol**. The chromatograms were assessed to ensure that no interfering peaks were present at the retention time of the analyte.

Linearity

Linearity was assessed using six concentration levels, ranging from 1 to 100 µg/mL. Each concentration was injected in triplicate. The peak area was plotted against the concentration, and the linearity was determined by linear regression analysis.

Parameter	Result
Range	1 - 100 µg/mL
Correlation Coefficient (R^2)	≥ 0.999
Y-intercept	Close to zero

Accuracy (Recovery)

Accuracy was determined by a recovery study. A placebo matrix was spiked with **2-Amino-5-ethylphenol** at three concentration levels (low, medium, high: 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

Spike Level	Mean Recovery (%)	% RSD
Low (80%)	98.0 - 102.0	≤ 2.0
Medium (100%)	98.0 - 102.0	≤ 2.0
High (120%)	98.0 - 102.0	≤ 2.0

Precision

- Repeatability (Intra-day Precision): Six individual preparations of the sample at 100% of the target concentration were analyzed on the same day.
- Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst.

Precision Type	Acceptance Criteria (%RSD)
Repeatability	≤ 2.0%
Intermediate Precision	≤ 2.0%

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N of 3:1, and the LOQ is the concentration that yields an S/N of 10:1.

Parameter	S/N Ratio
LOD	3:1
LOQ	10:1

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:

- Flow rate (± 0.1 mL/min)
- Column temperature (± 5 °C)
- Mobile phase composition ($\pm 2\%$ organic)

The system suitability parameters were checked under each condition to ensure they remained within the acceptance criteria.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the quantification of **2-Amino-5-ethylphenol** using a validated RP-HPLC method. The causality behind experimental choices, such as mobile phase pH and column chemistry, is explained by the physicochemical properties of the analyte. The method is proven to be fit for its intended purpose, demonstrating high levels of specificity, linearity, accuracy, and precision. This self-validating system provides a trustworthy and authoritative procedure for routine analysis in quality control and research environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ec.europa.eu [ec.europa.eu]
- 2. 2-amino-5-ethylphenol HCl, 149861-22-3 [thegoodsentscompany.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]

- 8. chemscene.com [chemscene.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HPLC method for the quantification of 2-Amino-5-ethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070056#hplc-method-for-the-quantification-of-2-amino-5-ethylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com